molecular formula C10H11FN2O B13051390 (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile

Cat. No.: B13051390
M. Wt: 194.21 g/mol
InChI Key: NGUZBHWMLKJGLB-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile is a chiral chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a stereospecific (S)-configured amino nitrile scaffold, a structure commonly utilized in the synthesis of more complex active pharmaceutical ingredients (APIs) . While direct applications for this specific isomer are not fully documented in the available literature, its structural analogs are prominent in scientific research. For instance, compounds with the (3S)-3-amino-3-(aryl)propanenitrile structure serve as key intermediates in the convenient synthesis of 1,2,3,4-tetrahydroquinolines via direct intramolecular reductive ring closure . Furthermore, similar fluoro- and methoxy-substituted phenylpropanenitrile derivatives are investigated for their potential in developing novel antifungal agents, such as fungal-selective Hsp90 inhibitors . The presence of both the amino and nitrile functional groups on the chiral center offers versatile chemical handles for further elaboration, making it a versatile precursor for generating compound libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please note: The specific CAS Number and some detailed physical data for "(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile" were not located in the search results. The information provided is based on the structure and closely related compounds.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1

InChI Key

NGUZBHWMLKJGLB-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC#N)N)F

Canonical SMILES

COC1=CC(=CC(=C1)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

A common synthetic approach involves the following steps:

Continuous Flow Synthesis

Recent advancements have employed continuous flow reactors to enhance reaction efficiency. This method integrates:

  • Controlled temperature and pressure conditions to improve yield.
  • Green solvents to minimize waste and environmental impact.

Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction outcomes:

  • Acetonitrile : Frequently used for its compatibility with nitrile formation.
  • Mixed Solvent Systems : Combinations like CH₃CN and dioxane improve solubility and facilitate intermediate formation.

Catalyst Optimization

Catalysts such as Lewis acids (e.g., Bi(OTf)₃) are employed to accelerate reactions:

  • Optimal catalyst loading is around 10 mol%, ensuring high yields without excessive reagent consumption.

Yield Optimization

Purification Techniques

To achieve high purity, advanced methods such as:

Gram-Scale Reactions

Scaling up the synthesis under optimized conditions has demonstrated consistent yields of over 75%, confirming the method's robustness for industrial applications.

Data Tables

Reaction Parameter Optimal Condition Impact on Yield
Solvent Acetonitrile + Dioxane Improved solubility
Catalyst Bi(OTf)₃ (10 mol%) High reaction rate
Temperature 80–100°C Enhanced kinetics
Purification Method Technique Result
Crystallization Controlled cooling High purity
Chromatography Gradient elution Separation of by-products

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-Fluoro-3-methoxybenzoic acid.

    Reduction: (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanamine.

    Substitution: 5-Bromo-3-methoxy-3-(3S)-aminopropanenitrile.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile. For instance, derivatives of similar structures have shown promising cytotoxicity against various cancer cell lines. A notable study demonstrated that a related compound exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting potential for development as an anticancer agent .

CompoundIC50 (µM)Cancer Cell LineReference
Similar Derivative12.5FaDu
Bleomycin (Control)15.0FaDu

Neurotropic Effects

The compound has also been explored for neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures. In vitro studies have indicated that derivatives can enhance neurite outgrowth significantly when combined with nerve growth factor (NGF), demonstrating potential therapeutic applications for neurodegenerative diseases .

Intermediate in Organic Synthesis

(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmacological agents.

Enzyme Interaction Studies

Research has indicated that compounds like (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile may interact with specific enzymes, influencing their activity and potentially leading to new therapeutic pathways. This area of study is crucial for understanding the biochemical mechanisms underlying drug action and efficacy .

Case Study: Neurotropic Activity

In a controlled study involving dorsal root ganglia cultures, a derivative of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile was tested alongside NGF. The results showed a significant increase in neurite length and density compared to controls, indicating its potential as a neuroprotective agent.

TreatmentNeurite Length (µm)Area Covered by Neurites (%)Reference
Control20010
NGF70085
NGF + Compound60080

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the aromatic ring can participate in π-π interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include positional isomers, halogen-substituted derivatives, and shorter-chain nitriles. A comparative data table is provided below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile 5-F, 3-OCH3 C10H10FN2O 193.20 (calculated) Chiral center; methoxy enhances electron density on phenyl ring.
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-F, 5-OCH3 C10H10FN2O 193.20 Positional isomer; fluorine at ortho position may sterically hinder interactions .
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-Cl, 2-F C9H8ClFN2 198.62 Higher molecular weight due to chlorine; discontinued commercial availability .
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile 5-Br, 2-Cl C9H8BrClN2 282.53 Heavy halogens increase molecular weight; potential reactivity in cross-coupling reactions .
(3-Fluoro-5-methoxyphenyl)acetonitrile 3-F, 5-OCH3 C9H8FNO 165.16 Shorter carbon chain; lower molecular weight; requires cold storage .

Substituent Effects on Properties

  • Halogen Position: Fluorine at the 5-position (target compound) vs. 2-position () alters electronic effects.
  • Methoxy Group : The 3-methoxy substituent in the target compound donates electrons via resonance, contrasting with halogen substituents (Cl, Br), which are electron-withdrawing. This difference may impact solubility and binding affinity in biological systems.

Biological Activity

(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile, with the CAS number 1213197-73-9, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H11FN2O
  • Molar Mass : 194.21 g/mol
  • Structural Features : The compound features a chiral center, an amino group, a nitrile group, and a substituted phenyl ring.

The biological activity of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets. The amino and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also influence signaling pathways that regulate cellular processes.

Biological Activity Overview

Research indicates that compounds structurally similar to (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for activity against bacterial and fungal pathogens.
  • Enzyme Inhibition : Investigations have shown that it may inhibit specific enzymes involved in disease pathways.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerHT29 Human Colon Carcinoma CellsCytotoxicity observed
AntimicrobialStaphylococcus aureusInhibition of growth
Enzyme InhibitionPARP-1 and PARP-2Inhibition of activity

Case Studies

  • Anticancer Research :
    A study evaluated the cytotoxic effects of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile on HT29 cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Studies :
    In vitro tests demonstrated that the compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Computational Predictions

Computational methods have been employed to predict the pharmacological effects of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile. Structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance potency and selectivity against specific targets.

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